molecular formula C20H13ClN4O5S B2986346 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 431981-37-2

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2986346
CAS RN: 431981-37-2
M. Wt: 456.86
InChI Key: DWZPACBLCPFHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H13ClN4O5S and its molecular weight is 456.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Compounds containing thiadiazole rings, chlorophenyl, nitrophenyl, and pyrrolone moieties are often explored for their synthetic and reactive capabilities. For instance, thiadiazole derivatives have been synthesized for potential applications in creating novel heterocyclic compounds, which can serve as intermediates in organic synthesis or as core structures in pharmacologically active agents (Androsov & Neckers, 2007). These synthetic approaches can open pathways to new materials with unique properties or biologically active molecules.

Antimicrobial Activity

Derivatives of thiadiazole, when incorporated into various heterocyclic frameworks, have shown significant antimicrobial properties. For example, triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole units exhibited marked inhibition against bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Reddy et al., 2010). This indicates that compounds with thiadiazole components, similar to the target compound, could be explored for their antimicrobial efficacy.

Antioxidant Activity

Compounds with hydroxyphenyl and pyrrolidine derivatives have been synthesized and evaluated for their antioxidant activity. Some of these derivatives have shown potent antioxidant effects, suggesting the potential utility of such compounds in combating oxidative stress-related diseases (Tumosienė et al., 2019). This aligns with the possibility that the chemical compound , with its hydroxy and nitro substituents, might exhibit similar activities.

Anticancer Agents

The structural motifs present in the compound of interest are common in molecules with anticancer activity. For example, thiadiazolo[3,2-α]pyrimidine derivatives have been synthesized and showed promising in-vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016). This suggests the potential of the target compound to be investigated for anticancer properties.

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O5S/c1-10-22-23-20(31-10)24-16(11-4-8-14(9-5-11)25(29)30)15(18(27)19(24)28)17(26)12-2-6-13(21)7-3-12/h2-9,16,26H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMFSFFTXYWAFP-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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